![molecular formula C10H10N4O7 B2396508 3-{N-[(2,4-二硝基苯基)氨基]氨基甲酰基}丙酸 CAS No. 110358-59-3](/img/structure/B2396508.png)
3-{N-[(2,4-二硝基苯基)氨基]氨基甲酰基}丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid” is an organic compound . It has an empirical formula of C11H13N3O7 and a molecular weight of 299.24 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(O)CCOCCNC1=CC=C(N+=O)C=C1N+=O . This indicates the presence of a carboxylic acid group (O=C(O)), a dinitrophenyl group (C1=CC=C(N+=
作用机制
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid is a competitive inhibitor of prolyl-tRNA synthetase, an enzyme involved in protein synthesis. It binds to the active site of the enzyme and prevents the binding of L-proline, which is required for the synthesis of proline-containing proteins. This inhibition of prolyl-tRNA synthetase leads to a decrease in protein synthesis and affects several biological processes.
Biochemical and Physiological Effects:
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive function. 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid has also been found to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and elastase. Additionally, 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid has been found to affect the immune system by inhibiting the proliferation of T cells and the production of cytokines.
实验室实验的优点和局限性
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored for long periods. It has also been found to be effective in inhibiting the activity of several enzymes and affecting various biological processes. However, 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid also has some limitations. It is a relatively expensive compound and may not be readily available in some labs. Additionally, its effects may be non-specific and may not be limited to the intended target.
未来方向
There are several future directions for the use of 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid in scientific research. One area of research is the development of new drugs that target prolyl-tRNA synthetase. 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid has been found to be a useful tool in identifying potential drug targets and in screening potential drug candidates. Another area of research is the study of the immune system and the role of 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid in modulating immune responses. Additionally, 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid may be used in the study of various diseases, including cancer and neurodegenerative disorders.
合成方法
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid can be synthesized by reacting 2,4-dinitrophenylhydrazine with L-proline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then treated with trifluoroacetic acid to obtain 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid. This synthesis method has been used in several studies and has been found to be effective in producing high yields of 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid.
科学研究应用
分析化学和高效液相色谱 (HPLC)
氨基酸的 2,4-二硝基苯基 (DNP) 衍生物在 HPLC 中作为有价值的分析形式。研究人员探索了它们在十二烷基硫酸钠的胶束溶液中的解离常数,该溶液在反相液相色谱中用作胶束流动相。 这些衍生物允许精确测定动物来源的多肽级分的氨基酸组成 .
蛋白氨基酸分析
蛋白氨基酸的 2,4-DNP 衍生物的合成为氨基酸分析提供了强大的工具。通过使游离氨基酸与 2,4-二硝基氟苯反应,研究人员可以获得适合进一步研究的结晶衍生物。 这些衍生物有助于识别和量化复杂生物样品中的特定氨基酸 .
结构研究和晶体学
研究人员已使用 2,4-DNP 衍生物来研究生物分子的结构。这些衍生物可以与各种化合物形成稳定的复合物,包括糖和核苷。 它们的结晶性质允许 X 射线晶体学,从而提供对分子构象和相互作用的见解 .
生物化学研究和酶抑制研究
2,4-DNP 衍生物的独特化学性质使其在酶抑制研究中很有用。通过修饰特定的官能团,研究人员可以研究酶-底物相互作用并设计潜在的抑制剂。 这些衍生物是理解酶促过程的宝贵工具 .
化学生物学和靶向药物递送
研究人员探索了使用 2,4-DNP 衍生物作为药物递送系统的载体。通过将其与特定配体或纳米粒子结合,科学家可以实现靶向药物递送到特定组织或细胞。 这些衍生物的稳定性和反应性在设计有效的药物载体中起着至关重要的作用 .
环境监测和硝基芳香族化合物的检测
2,4-DNP 衍生物中的硝基使它们对硝基芳香族化合物敏感。研究人员已将这些衍生物用于环境监测,特别是用于检测炸药、污染物和其他有害物质。 它们的选择性和灵敏度有助于它们在传感器开发中的应用 .
属性
IUPAC Name |
4-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O7/c15-9(3-4-10(16)17)12-11-7-2-1-6(13(18)19)5-8(7)14(20)21/h1-2,5,11H,3-4H2,(H,12,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPSLOHNNGSOGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)
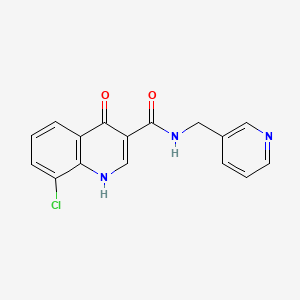
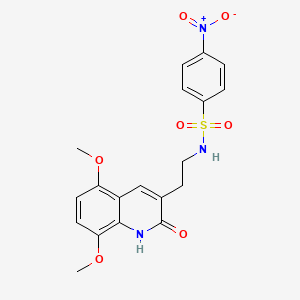
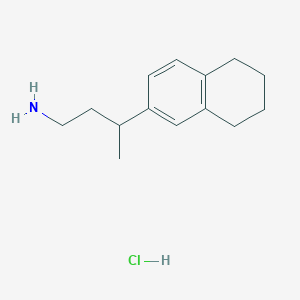
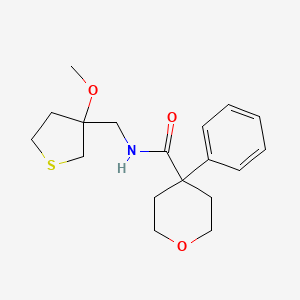
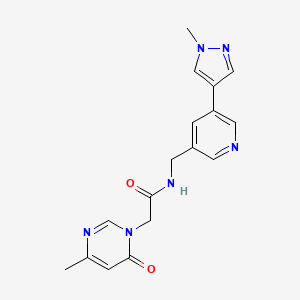
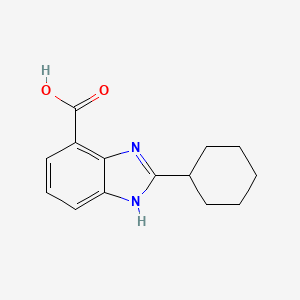
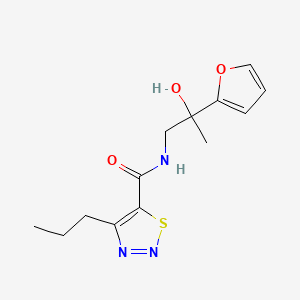

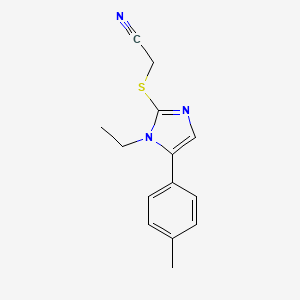
![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime](/img/structure/B2396447.png)